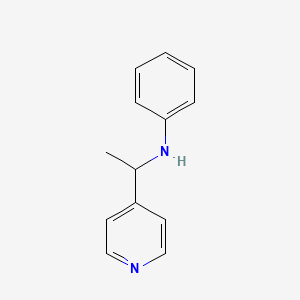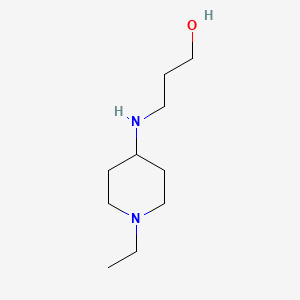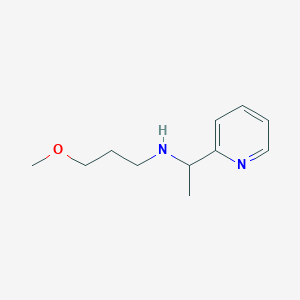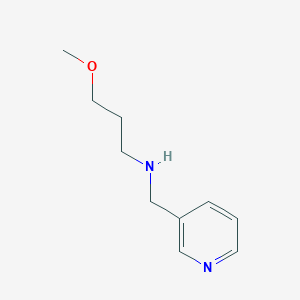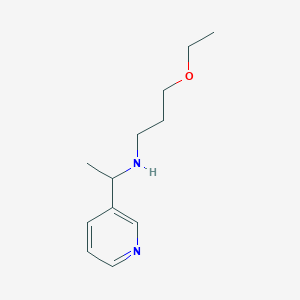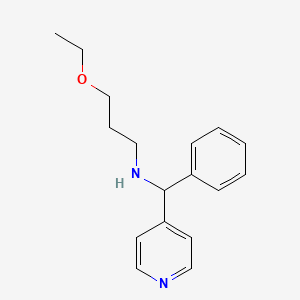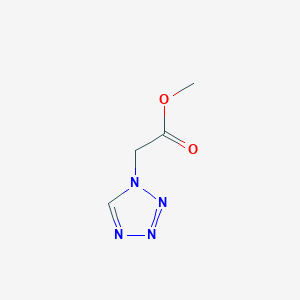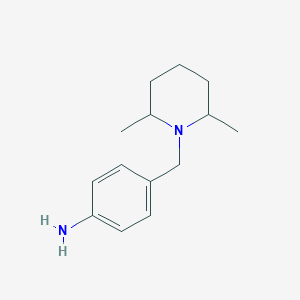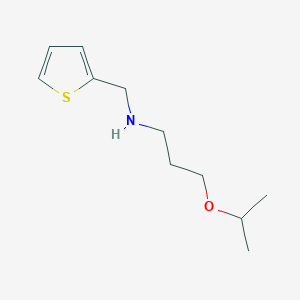
5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Intermolecular Interactions
One study focused on the crystal structure, Hirshfeld surface analysis, characterization, density functional theory (DFT), and thermal analysis of an indole derivative, highlighting its good thermal stability and the significance of intermolecular interactions in its crystal packing. Such studies are crucial for understanding the solid-state properties and potential material applications of indole derivatives (Barakat et al., 2017).
Synthetic Applications and Reactions
Another aspect of research on indole derivatives includes their synthetic utility. For instance, the synthesis, reactions, and spectra of various indole compounds were investigated, providing insights into the reactivity and functionalization of indole cores. Such research aids in the development of new synthetic methodologies and the discovery of novel compounds with potential applications in drug development and organic synthesis (Acheson et al., 1979).
Biological and Pharmacological Potential
Indole derivatives have been studied for their biological activities as well. For example, new indole derivatives were evaluated for their anti-epileptic effects by estimating biogenic amines concentrations in rat brain, demonstrating the potential therapeutic applications of indole compounds in treating neurological disorders (Swathi & Sarangapani, 2017).
Marine Natural Products
Research on marine natural products led to the isolation of indole derivatives from marine sponges, underscoring the ecological and medicinal significance of indoles. These compounds contribute to the chemical diversity of natural products and may serve as leads for the development of new drugs (Abdjul et al., 2015).
Antiproliferative Activity
The synthesis of indole derivatives and their evaluation for antiproliferative activity towards cancer cell lines highlight the potential of indole compounds in cancer research. Such studies contribute to the search for novel anticancer agents and the understanding of their mechanisms of action (Fawzy et al., 2018).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 5-ethoxy-1,2-dimethyl-1h-indole-3-carbaldehyde, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their biological activity
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The downstream effects of these activities are diverse and depend on the specific pathways affected.
Result of Action
Indole derivatives are known to have various biologically vital properties
Biochemical Analysis
Biochemical Properties
5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to inhibit certain protein kinases, which are crucial in cell signaling pathways . Additionally, this compound can bind to specific receptors, modulating their activity and leading to downstream effects on cellular processes .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can activate the aryl hydrocarbon receptor, leading to the production of interleukin-22, which plays a role in immune responses . Furthermore, this compound may affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidation and other chemical transformations over time, which may influence their biological activity . In vitro and in vivo studies have demonstrated that the effects of this compound can change over time, with potential implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can interact with cellular macromolecules, potentially causing oxidative stress and other cellular damage . Additionally, this compound may influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and its distribution within tissues may be influenced by factors such as lipid solubility and protein binding . Understanding the transport and distribution of this compound is crucial for predicting its pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its overall biological activity .
Properties
IUPAC Name |
5-ethoxy-1,2-dimethylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-4-16-10-5-6-13-11(7-10)12(8-15)9(2)14(13)3/h5-8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSHTSRDVQADFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2C=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1306413.png)

